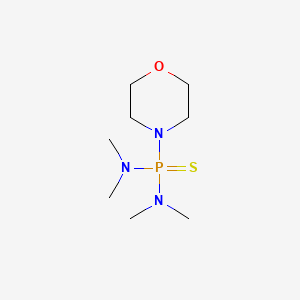
N,N,N',N'-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide typically involves the reaction of morpholine with tetramethylphosphonothioic diamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The process is designed to maximize yield and minimize waste, making it economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonothioic acid derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism by which N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride: Known for its use as a redox mediator in microbiology.
Tetramethylazodicarboxamide: Used in biochemistry for oxidation of thiols in proteins to disulfides.
Uniqueness
N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide is unique due to its specific structure, which imparts distinct reactivity and properties
Eigenschaften
CAS-Nummer |
50822-48-5 |
|---|---|
Molekularformel |
C8H20N3OPS |
Molekulargewicht |
237.31 g/mol |
IUPAC-Name |
N-[dimethylamino(morpholin-4-yl)phosphinothioyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H20N3OPS/c1-9(2)13(14,10(3)4)11-5-7-12-8-6-11/h5-8H2,1-4H3 |
InChI-Schlüssel |
YNZQUAOYCOCVOP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=S)(N1CCOCC1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


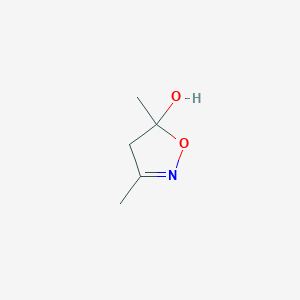

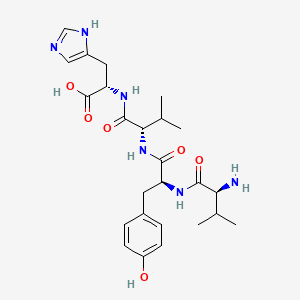
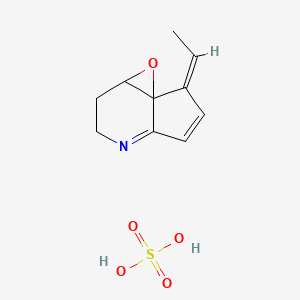
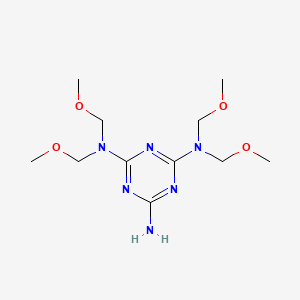
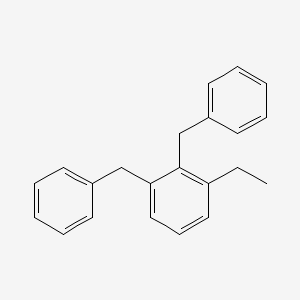
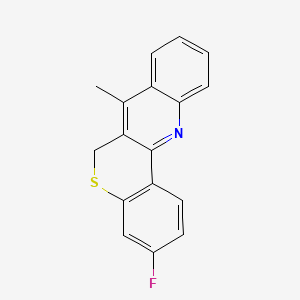
![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)

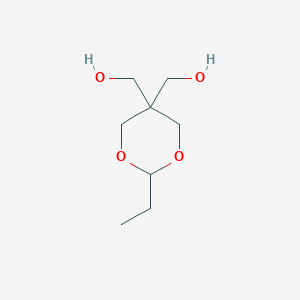

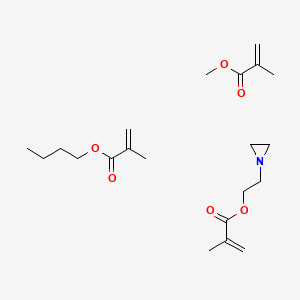
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)

